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Compound of Interest

Compound Name: Triciferol

Cat. No.: B8146444 Get Quote

A Note on "Triciferol": Initial searches for "Triciferol" did not yield relevant results in the

context of neurodegenerative disease research. It is highly probable that this is a misspelling of

Triheptanoin, a synthetic triglyceride that is actively being researched for its therapeutic

potential in various neurodegenerative disorders. All information presented herein pertains to

Triheptanoin.

Introduction
Triheptanoin is a synthetic, medium-chain triglyceride composed of three seven-carbon (C7)

fatty acids attached to a glycerol backbone. Its therapeutic potential in neurodegenerative

diseases stems from its role as an anaplerotic agent, meaning it replenishes intermediates in

the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[1][2] Many

neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and

Amyotrophic Lateral Sclerosis (ALS), are associated with impaired brain energy metabolism

and mitochondrial dysfunction.[3][4][5] Triheptanoin addresses this energy deficit by providing

the brain with alternative fuel sources.

Upon ingestion, triheptanoin is metabolized into heptanoate and subsequently into acetyl-CoA

and propionyl-CoA. While acetyl-CoA directly enters the Krebs cycle for energy production,

propionyl-CoA is converted to succinyl-CoA, an intermediate that replenishes the cycle's

substrate pool. This dual action is believed to enhance mitochondrial respiration and ATP

production, thereby protecting neurons from degeneration.
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Data Presentation: Efficacy of Triheptanoin
The following tables summarize the key quantitative data from preclinical and clinical studies of

triheptanoin in various neurodegenerative disease models.

Table 1: Preclinical Studies in Animal Models
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Disease Model Animal
Treatment
Details

Key
Quantitative
Outcomes

Reference(s)

Amyotrophic

Lateral Sclerosis

(ALS)

hSOD1G93A

Mice

35% of caloric

intake as

triheptanoin,

initiated at P35.

- 33% protection

against motor

neuron loss at 70

days of age.-

Delayed onset of

hind limb grip

strength loss by

2.8 weeks.-

Delayed loss of

balance (rotarod

test) by 13 days.-

Delayed body

weight reduction

by 11 days.

Alzheimer's

Disease (AD)
5xFAD Mice

Dietary

supplementation

from 3.5 to 8

months of age.

- Rescued brain

ATP deficiency.-

Enhanced

production of

NADH in brain

mitochondria.-

Preserved

mitochondrial

respiration.
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Alzheimer's

Disease (AD)
APP/PS1 Mice

Ketogenic diet

supplemented

with triheptanoin

for 3 months.

- Reduced

memory

impairment.-

Decreased

astroglial

response near

Aβ plaques.-

Upregulation of

Sirt1 and Pparg

expression.

Table 2: Clinical Studies in Huntington's Disease (HD)
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Study/Trial Participants
Treatment
Details

Key
Quantitative
Outcomes

Reference(s)

Proof-of-Concept

Study

10 patients with

early-stage HD

Triheptanoin oil

with meals for 1

month.

- Restoration of

normal brain

energy profile

(Pi/PCr ratio

increased during

visual

stimulation,

p=0.005).-

Improvement in

motor function

(p=0.012).

TRIHEP3 Trial

(Phase 2)

100 patients with

early-stage HD

1 g/kg/day

triheptanoin vs.

placebo for 6

months, followed

by 6-month

open-label

phase.

- 6 Months: No

significant

difference in rate

of caudate

atrophy vs.

placebo.- 12

Months (vs.

external

placebo): - ~50%

reduction in the

rate of caudate

atrophy. -

Stabilization of

Total Motor

Score (TMS)

(0.66 vs. 2.65

increase in

placebo).

Signaling Pathways and Mechanisms
Anaplerotic Action of Triheptanoin in Neurons
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Triheptanoin's primary mechanism is to correct the bioenergetic deficit in the brains of patients

with neurodegenerative diseases. It achieves this by providing substrates for the Krebs cycle, a

core component of cellular respiration.
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Mechanism of Triheptanoin in boosting brain energy metabolism.
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Experimental Protocols
Protocol 1: In Vivo Administration of Triheptanoin in a
Mouse Model of Neurodegeneration
This protocol is based on methodologies used in studies with ALS and AD mouse models.

1. Objective: To assess the neuroprotective effects of long-term oral administration of

triheptanoin in a transgenic mouse model of neurodegenerative disease.

2. Materials:

Transgenic mice (e.g., hSOD1G93A, 5xFAD, or APP/PS1) and wild-type littermate controls.

Triheptanoin oil (e.g., Dojolvi® or synthesized).

Standard rodent chow.

Control oil (e.g., corn oil or a mix of long-chain triglycerides).

Food processing equipment to create a solid diet formulation.

Metabolic cages for monitoring food intake.

Equipment for behavioral testing (e.g., rotarod, grip strength meter, water maze).

Equipment for tissue collection and analysis (e.g., histology, ATP assays, Western blot).

3. Experimental Workflow:
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Start:
Select Mouse Model
(e.g., hSOD1G93A)

Group Allocation:
1. Control Diet

2. Triheptanoin Diet

Diet Formulation:
- Control: Standard Chow

- Treatment: Triheptanoin as 35% of total caloric intake

Chronic Administration
(e.g., from P35 for several weeks/months)

Weekly Monitoring:
- Body Weight
- Food Intake

- General Health

Behavioral Testing:
- Motor Function (Rotarod, Grip Strength)

- Cognition (Maze Tests)

Endpoint:
Tissue Collection

Biochemical & Histological Analysis:
- Brain ATP Levels

- Mitochondrial Respiration
- Motor Neuron Counts

- Aβ Plaque Load

Click to download full resolution via product page

Workflow for an in vivo study using a triheptanoin-enriched diet.
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4. Diet Preparation and Administration:

Determine the daily caloric intake (DCI) for the specific mouse strain and age.

For the treatment group, formulate a diet where triheptanoin constitutes a specific

percentage of the DCI (e.g., 35%). The control diet should be isocaloric, with control oil

replacing triheptanoin.

To create a palatable solid diet from the oil, it can be mixed with a ketogenic base and

formulation agents like hydrophilic fumed silica and microcrystalline cellulose.

Provide the respective diets and water ad libitum.

Replace food pellets regularly to ensure freshness.

5. Monitoring and Endpoint Analysis:

Record body weight and food consumption weekly.

Perform behavioral tests at regular intervals (e.g., every two weeks) to track disease

progression.

At the study endpoint, euthanize animals according to approved protocols.

Collect brain and spinal cord tissues.

Perform desired analyses, such as:

Histology: Stereological counting of motor neurons in the spinal cord (for ALS models) or

quantification of Aβ plaques (for AD models).

Biochemical Assays: Measure ATP and NADH levels in brain homogenates to assess

energy metabolism.

Gene Expression: Analyze mRNA levels of relevant genes (e.g., Sirt1, Pparg) via RT-

qPCR.
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Protocol 2: In Vitro Application of Triheptanoin's
Metabolite (Heptanoate) to Neuronal Cultures
This protocol describes the application of heptanoate, the primary active metabolite of

triheptanoin, to primary or iPSC-derived neuronal cultures to study its direct neuroprotective

effects under stress conditions (e.g., oxygen-glucose deprivation).

1. Objective: To determine if heptanoate can protect cultured neurons from cell death induced

by metabolic stress.

2. Materials:

Primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons.

Neuron culture medium (e.g., Neurobasal medium with B-27 supplement).

Sodium heptanoate.

Oxygen-Glucose Deprivation (OGD) buffer.

Cell viability assays (e.g., Live/Dead staining, LDH assay).

Incubator with OGD capabilities (e.g., hypoxic chamber).

3. Experimental Workflow:
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Start:
Culture Primary or

iPSC-Derived Neurons

Treatment Groups:
1. Vehicle Control

2. Heptanoate

Induce Metabolic Stress:
Oxygen-Glucose Deprivation (OGD)
for a defined period (e.g., 1-2 hours)

Recovery Phase:
Return to normal culture medium

(with or without heptanoate)

Assess Neuronal Viability:
- Live/Dead Staining

- LDH Assay in Supernatant

Quantify Neuroprotection:
Compare cell death between

Heptanoate vs. Vehicle Control groups

Click to download full resolution via product page

Workflow for an in vitro neuroprotection assay with heptanoate.

4. Procedure:

Cell Culture: Plate neurons at an appropriate density on coated plates and culture until

mature (e.g., DIV 7-10 for primary neurons).
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Treatment: Prepare a stock solution of sodium heptanoate in culture medium. Pre-treat the

designated wells with the desired final concentration of heptanoate (or vehicle control) for a

specified duration (e.g., 24 hours) before inducing stress.

Oxygen-Glucose Deprivation (OGD):

Wash cultures with an OGD buffer (a glucose-free balanced salt solution).

Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a duration

known to induce significant but not complete cell death (e.g., 60-90 minutes).

Recovery:

Remove plates from the hypoxic chamber.

Replace the OGD buffer with the original, pre-warmed culture medium (containing vehicle

or heptanoate).

Return the cultures to the standard incubator (37°C, 5% CO2) for a recovery period (e.g.,

24 hours).

Assessment of Neuroprotection:

LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase (LDH)

release, an indicator of cell death.

Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and

Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability via

fluorescence microscopy.

5. Data Analysis:

Calculate the percentage of cell death for each condition.

Statistically compare the cell death in heptanoate-treated groups to the vehicle control group

to determine if the treatment provided significant neuroprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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